molecular formula C23H18FNO4 B12439119 (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid

Cat. No.: B12439119
M. Wt: 391.4 g/mol
InChI Key: CNPGWCADGCJCRS-UHFFFAOYSA-N
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Description

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid is a chiral, Fmoc-protected amino acid derivative featuring a 3-fluorophenyl substituent at the α-carbon. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a widely used protecting group in solid-phase peptide synthesis (SPPS), offering stability under basic conditions and easy removal under mild acidic conditions . The R-configuration at the chiral center and the 3-fluoro-phenyl substituent confer distinct steric, electronic, and hydrophobic properties, making this compound valuable in designing peptides with tailored bioactivity or stability.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPGWCADGCJCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DL-Phg(3-F)-OH typically involves the protection of the amino group of phenylglycine with the Fmoc group. This can be achieved through the reaction of phenylglycine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the Fmoc group .

Industrial Production Methods

Industrial production of Fmoc-DL-Phg(3-F)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-DL-Phg(3-F)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where Fmoc-DL-Phg(3-F)-OH acts as one of the building blocks .

Scientific Research Applications

Fmoc-DL-Phg(3-F)-OH is extensively used in:

Mechanism of Action

The mechanism of action of Fmoc-DL-Phg(3-F)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence electronic effects, hydrophobicity, and steric interactions. Key analogs include:

Compound Name Substituent(s) Position Configuration Molecular Formula Key Implications Evidence ID
(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid F 3 R C₂₃H₁₈FNO₄ Moderate hydrophobicity; electron-withdrawing effects enhance stability. -
(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid Cl 3 S C₂₃H₁₈ClNO₄ Increased steric bulk and electronegativity compared to F; S-configuration alters binding interactions.
(2,4-Difluorophenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid F, F 2,4 - C₂₃H₁₇F₂NO₄ Enhanced hydrophobicity and electronic effects; dual substitution may restrict conformational flexibility.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxyphenyl)acetic acid OH 3 R C₂₃H₁₉NO₅ Introduces hydrogen-bonding capacity; increases polarity and reduces membrane permeability.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid F, F 3,5 R C₂₄H₁₈F₂NO₄ Propanoic acid backbone extends chain length; 3,5-difluoro substitution enhances symmetry and rigidity.

Key Observations :

  • Fluorine vs. Chlorine : The 3-fluoro substituent (target compound) offers lower steric hindrance and higher electronegativity than chlorine, favoring tighter binding in hydrophobic pockets .
  • Hydroxyl vs.
  • Multi-halogenated analogs (e.g., 2,4-difluoro in ) exhibit increased hydrophobicity, which may enhance interactions with lipid-rich environments but reduce water solubility.

Stereochemical Variations

The R/S configuration at the α-carbon critically impacts molecular recognition in chiral environments:

  • describes the S-isomer of the 3-chlorophenyl analog. The S-configuration may alter peptide backbone conformation and binding affinity compared to the R-isomer.

Backbone Modifications

Variations in the carboxylic acid backbone influence flexibility and functional group spacing:

  • Butanoic Acid Derivatives: and describe analogs with 4-(2-fluorophenyl)butanoic acid and 4-[3-(trifluoromethyl)phenyl]butanoic acid backbones.
  • Pyridinyl and Oxane Derivatives : and feature heterocyclic backbones (e.g., pyridin-2-one), which introduce planar rigidity and alter electronic distribution compared to phenyl-based analogs .

Biological Activity

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid is a chiral compound with significant structural features that contribute to its biological activity. This compound, often referred to as Fmoc-3-fluoro-phenyl-acetic acid, is primarily utilized in peptide synthesis due to its fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the fluorophenyl group enhances its potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C23H18FNO4
  • Molecular Weight : 391.4 g/mol
  • CAS Number : 1260608-92-1
  • IUPAC Name : 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluorophenyl)acetic acid

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The compound's structure allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding with target biomolecules.

Potential Biological Activities

  • Antitumor Activity : Compounds similar in structure have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : The fluorinated phenyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy.
  • Enzyme Inhibition : Studies suggest that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • In Vitro Studies : Research demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Protein Binding Studies : Using surface plasmon resonance (SPR) techniques, it was found that this compound binds selectively to certain proteins involved in signal transduction, suggesting its potential as a therapeutic agent in targeted therapies.
  • Animal Models : In vivo studies using murine models indicated that administration of this compound led to reduced tumor size and improved survival rates compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Properties
(R)-PhenylalanineContains a phenyl groupNaturally occurring amino acid
(S)-FluorophenylalanineSimilar fluorinated structurePotentially different biological activities
Fmoc-TyrosineContains Fmoc protectionWidely used in peptide synthesis
3-FluorophenolSimple fluorinated aromaticPrecursor in various chemical reactions

The combination of chirality, protective groups, and fluorinated substituents in this compound may confer distinct reactivity and biological properties compared to these similar compounds.

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